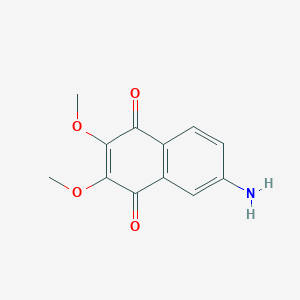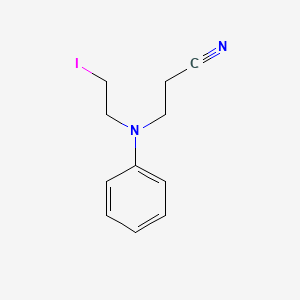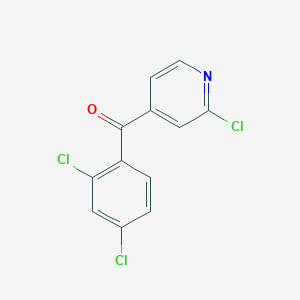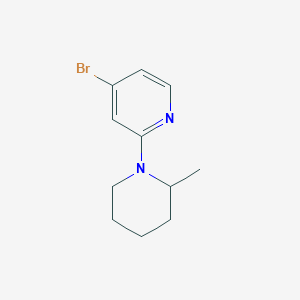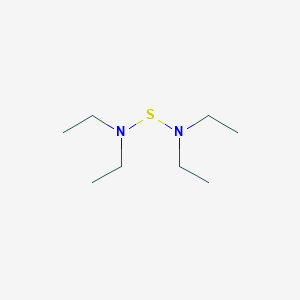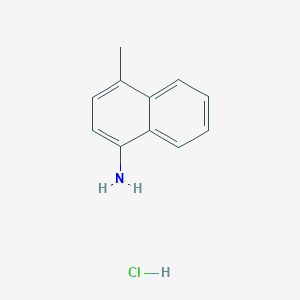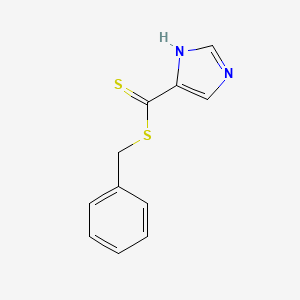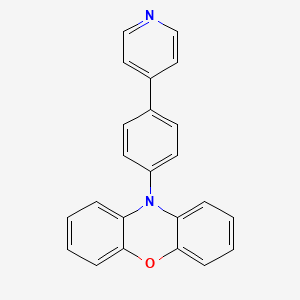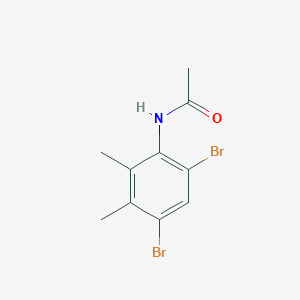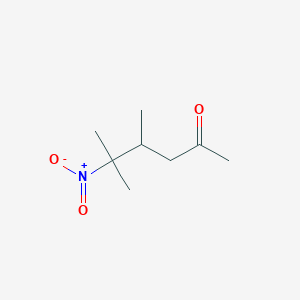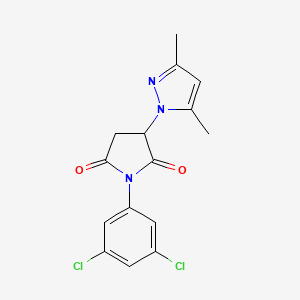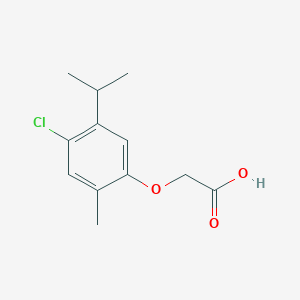
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro, isopropyl, and methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-methylphenoxyacetic acid with thionyl chloride to introduce the chloro group, followed by alkylation with isopropyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated phenoxyacetic acid derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with herbicidal or antimicrobial properties.
Mechanism of Action
The mechanism of action of (4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes. The pathways involved include the modulation of gene expression and interference with cell division and elongation .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Another phenoxyacetic acid derivative with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but with a more complex structure due to additional chloro groups.
Uniqueness
(4-Chloro-5-isopropyl-2-methylphenoxy)acetic acid is unique due to the specific positioning of its chloro, isopropyl, and methyl groups, which confer distinct chemical properties and biological activity. Its selective action on certain plant species makes it a valuable compound in agricultural applications .
Properties
CAS No. |
5825-95-6 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H15ClO3/c1-7(2)9-5-11(16-6-12(14)15)8(3)4-10(9)13/h4-5,7H,6H2,1-3H3,(H,14,15) |
InChI Key |
RVJDCUKBSVUDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)O)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


